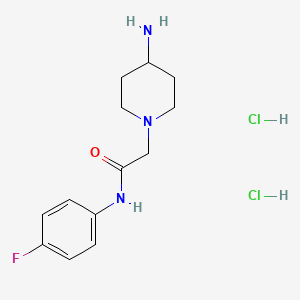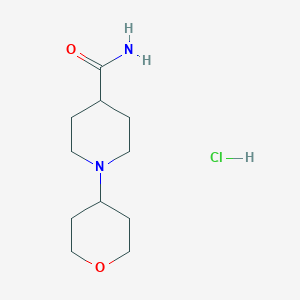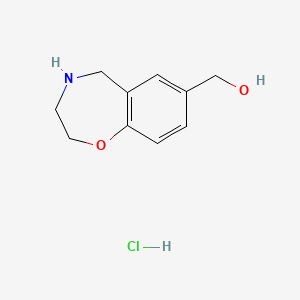
3-氟-4-(异丙基)苯胺
描述
“3-Fluoro-4-(propan-2-yl)aniline” is an organic compound with the molecular formula C9H12FN . It is also known as 4-fluoro-N-isopropylaniline . The compound has a molecular weight of 153.2 .
Molecular Structure Analysis
The molecular structure of “3-Fluoro-4-(propan-2-yl)aniline” consists of a benzene ring with a fluoro group (F) and an isopropyl group (CH(CH3)2) attached to it . The compound has a predicted density of 1.049±0.06 g/cm3 .
Physical And Chemical Properties Analysis
“3-Fluoro-4-(propan-2-yl)aniline” has a predicted density of 1.049±0.06 g/cm3 and a predicted boiling point of 223.8±20.0 °C . The compound is likely to be a liquid at room temperature .
科学研究应用
对接和QSAR研究
已经在对接和定量构效关系(QSAR)研究中探索了3-氟-4-(异丙基)苯胺衍生物,特别是作为c-Met激酶抑制剂。这项研究涉及分析有助于高抑制活性的分子特征,并使用包含各种分子描述符的模型来预测生物活性(Caballero等,2011)。
苯胺传感
在荧光研究的背景下,某些噻吩取代的1,3,4-噁二唑衍生物已经展示出在苯胺传感方面的潜力。这些研究涉及评估苯胺对荧光猝灭的影响,对于理解新型荧光团的内部机制至关重要,可能引领未来的检测方法(Naik et al., 2018)。
抗菌活性
对3-氟-4-(异丙基)苯胺衍生物的研究也在抗菌活性领域进行。使用取代苯胺合成的化合物显示出不同程度的抗菌效力,突显了它们在制药应用中的潜力(Mistry et al., 2016)。
喹啉合成
该化合物已被用于合成3-氟-2-喹啉,展示了它在有机化学中用于创建复杂分子结构的实用性。这项研究对于各种制药剂的开发具有重要意义(Mävers & Schlosser, 1996)。
非线性光学研究
对含氟取代苯胺(如3-氟-4-(异丙基)苯胺)的线性和非线性光学性质进行的研究揭示了它们在光学器件和材料中的潜在应用。这些研究包括检查它们的电子性质和对光的响应,在材料科学领域至关重要(George等,2021)。
光谱性质分析
该化合物的结构和光谱性质已成为计算分析的焦点。量子计算和光谱估算,如红外、紫外可见和核磁共振,有助于了解其特性及在各个领域中的潜在应用(Aziz et al., 2018)。
抗菌剂的开发
该化合物已被用于合成具有潜在抗菌活性的分子。这项研究对于开发新的治疗剂至关重要,特别是在对抗耐药细菌菌株的斗争中(Yolal et al., 2012)。
安全和危害
While specific safety data for “3-Fluoro-4-(propan-2-yl)aniline” is not available, similar compounds are generally considered hazardous. They may be harmful if swallowed and can cause severe skin burns and eye damage . They may also cause respiratory irritation and damage to organs through prolonged or repeated exposure .
作用机制
Target of Action
3-Fluoro-4-(propan-2-yl)aniline is primarily used as an intermediate in organic synthesis . It doesn’t have a specific biological target but is used to build more complex molecules that may interact with various biological targets.
Mode of Action
As an intermediate in organic synthesis, the mode of action of 3-Fluoro-4-(propan-2-yl)aniline is dependent on the final compound it is used to synthesize. It can participate in various chemical reactions, such as Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
生化分析
Biochemical Properties
3-Fluoro-4-(propan-2-yl)aniline plays a significant role in biochemical reactions due to its structural properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics. The interaction with these enzymes often involves hydroxylation or other oxidative processes, leading to the formation of more polar metabolites that can be easily excreted from the body .
Cellular Effects
The effects of 3-Fluoro-4-(propan-2-yl)aniline on various cell types and cellular processes are profound. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it may inhibit certain signaling pathways by binding to specific receptors or enzymes, thereby affecting downstream processes such as cell proliferation, differentiation, and apoptosis . Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the levels of various mRNAs and proteins .
Molecular Mechanism
At the molecular level, 3-Fluoro-4-(propan-2-yl)aniline exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, and either inhibit or activate their functions. For instance, it may inhibit the activity of certain enzymes by competing with their natural substrates for binding sites, thereby reducing the rate of the enzymatic reaction . Alternatively, it can activate enzymes by inducing conformational changes that enhance their catalytic activity. Additionally, 3-Fluoro-4-(propan-2-yl)aniline can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The effects of 3-Fluoro-4-(propan-2-yl)aniline can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or oxidative agents . In vivo studies have demonstrated that prolonged exposure to 3-Fluoro-4-(propan-2-yl)aniline can lead to cumulative effects on cellular function, such as changes in cell proliferation, differentiation, and apoptosis .
Dosage Effects in Animal Models
The effects of 3-Fluoro-4-(propan-2-yl)aniline vary with different dosages in animal models. At low doses, it may have minimal or no observable effects on the animals. At higher doses, it can cause significant changes in physiological and biochemical parameters, such as alterations in liver and kidney function, changes in blood cell counts, and the induction of oxidative stress . Toxic or adverse effects, such as hepatotoxicity and nephrotoxicity, have been observed at very high doses .
Metabolic Pathways
3-Fluoro-4-(propan-2-yl)aniline is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of hydroxylated metabolites that are more polar and can be easily excreted from the body . These metabolic reactions often involve the addition of hydroxyl groups to the aromatic ring or the isopropyl group, resulting in the formation of more hydrophilic compounds . Additionally, 3-Fluoro-4-(propan-2-yl)aniline can affect metabolic flux by altering the activity of key enzymes involved in various metabolic pathways .
Transport and Distribution
The transport and distribution of 3-Fluoro-4-(propan-2-yl)aniline within cells and tissues are mediated by specific transporters and binding proteins. It can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cells, it can bind to various intracellular proteins, such as enzymes and receptors, which can influence its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of 3-Fluoro-4-(propan-2-yl)aniline is determined by its interactions with specific targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, by binding to targeting signals on its surface . These interactions can affect its activity and function within the cells, leading to changes in cellular processes such as gene expression, protein synthesis, and energy metabolism .
属性
IUPAC Name |
3-fluoro-4-propan-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN/c1-6(2)8-4-3-7(11)5-9(8)10/h3-6H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPKLGLANZUPGLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1369809-48-2 | |
| Record name | 3-fluoro-4-(propan-2-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![([1-(5-Chloro-2-thienyl)cyclopentyl]methyl)amine hydrochloride](/img/structure/B1396787.png)
![N-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methyl]-cyclopropanamine dihydrochloride](/img/structure/B1396788.png)


![2-{[(1-Ethyl-1H-imidazol-2-yl)methyl]-amino}ethanol dihydrochloride](/img/structure/B1396793.png)
![{[3-(2-Aminoethyl)-5-methyl-1-adamantyl]-methyl}amine dihydrochloride](/img/structure/B1396794.png)
![7-{[(3-Fluorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride](/img/structure/B1396799.png)
![4-[4-(Pyrrolidin-2-ylmethoxy)benzoyl]morpholinehydrochloride](/img/structure/B1396800.png)


![[1-(4-Fluorobenzyl)piperidin-4-yl]methanol hydrochloride](/img/structure/B1396806.png)

![4-Amino-1-[4-(4-amino-3-methylquinolinium-1-yl)-butyl]-2-methylquinolinium dichloride](/img/structure/B1396808.png)
![[3-(Methoxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]amine hydrochloride](/img/structure/B1396809.png)